Cas no 2377033-22-0 (2-(4-ethynylphenyl)pyrrolidine hydrochloride)

2-(4-Ethynylphenyl)pyrrolidine hydrochloride is a synthetic organic compound featuring a pyrrolidine ring linked to an ethynyl-substituted phenyl group, with hydrochloride salt formation enhancing its stability and solubility. This structure makes it a versatile intermediate in pharmaceutical and materials chemistry, particularly for applications requiring alkyne functionalization or heterocyclic frameworks. The ethynyl group enables click chemistry reactions, facilitating efficient conjugation in drug discovery and polymer synthesis. Its hydrochloride form ensures improved handling and compatibility with aqueous systems. The compound’s rigid aromatic backbone and secondary amine moiety further support its utility in designing bioactive molecules or advanced materials with tailored properties.
2-(4-ethynylphenyl)pyrrolidine hydrochloride structure
2377033-22-0 structure
Product name:2-(4-ethynylphenyl)pyrrolidine hydrochloride
CAS No:2377033-22-0
MF:C12H14ClN
MW:207.699262142181
CID:5458793

2-(4-ethynylphenyl)pyrrolidine hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 2-(4-ethynylphenyl)pyrrolidine hydrochloride
    • Inchi: 1S/C12H13N.ClH/c1-2-10-5-7-11(8-6-10)12-4-3-9-13-12;/h1,5-8,12-13H,3-4,9H2;1H
    • InChI Key: YIHFLXLCRKKMGJ-UHFFFAOYSA-N
    • SMILES: C(C1C=CC(C2NCCC2)=CC=1)#C.Cl

2-(4-ethynylphenyl)pyrrolidine hydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-7425245-0.1g
2-(4-ethynylphenyl)pyrrolidine hydrochloride
2377033-22-0 95.0%
0.1g
$445.0 2025-03-11
Enamine
EN300-7425245-0.05g
2-(4-ethynylphenyl)pyrrolidine hydrochloride
2377033-22-0 95.0%
0.05g
$298.0 2025-03-11
Enamine
EN300-7425245-0.5g
2-(4-ethynylphenyl)pyrrolidine hydrochloride
2377033-22-0 95.0%
0.5g
$1000.0 2025-03-11
Enamine
EN300-7425245-1.0g
2-(4-ethynylphenyl)pyrrolidine hydrochloride
2377033-22-0 95.0%
1.0g
$1282.0 2025-03-11
Aaron
AR0286UT-2.5g
2-(4-ethynylphenyl)pyrrolidine hydrochloride
2377033-22-0 95%
2.5g
$3728.00 2025-02-15
Aaron
AR0286UT-5g
2-(4-ethynylphenyl)pyrrolidine hydrochloride
2377033-22-0 95%
5g
$7342.00 2025-02-15
1PlusChem
1P0286MH-250mg
2-(4-ethynylphenyl)pyrrolidine hydrochloride
2377033-22-0 94%
250mg
$846.00 2024-05-23
1PlusChem
1P0286MH-10g
2-(4-ethynylphenyl)pyrrolidine hydrochloride
2377033-22-0 94%
10g
$12899.00 2024-05-23
Aaron
AR0286UT-100mg
2-(4-ethynylphenyl)pyrrolidine hydrochloride
2377033-22-0 94%
100mg
$637.00 2025-03-11
1PlusChem
1P0286MH-5g
2-(4-ethynylphenyl)pyrrolidine hydrochloride
2377033-22-0 94%
5g
$6639.00 2024-05-23

Additional information on 2-(4-ethynylphenyl)pyrrolidine hydrochloride

Introduction to 2-(4-ethynylphenyl)pyrrolidine hydrochloride (CAS No. 2377033-22-0)

2-(4-ethynylphenyl)pyrrolidine hydrochloride, identified by the chemical compound code CAS No. 2377033-22-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the class of pyrrolidine derivatives, which are known for their diverse biological activities and potential therapeutic applications. The presence of a phenyl ring substituted with an ethynyl group and the pyrrolidine core structure endows this molecule with unique chemical and pharmacological properties, making it a subject of intense interest for medicinal chemists and biologists.

The structure of 2-(4-ethynylphenyl)pyrrolidine hydrochloride is characterized by a pyrrolidine ring linked to a phenyl group via an ethynyl (acetylenic) bond. This particular arrangement facilitates various interactions with biological targets, including enzymes and receptors, which are critical for drug action. The ethynyl group, being highly reactive, can participate in further functionalization, allowing for the synthesis of analogs with tailored properties. This reactivity makes it a valuable scaffold for exploring new chemical entities (NCEs) in drug discovery.

In recent years, there has been growing interest in pyrrolidine derivatives due to their role as intermediates in the synthesis of bioactive molecules. The hydrochloride salt form of 2-(4-ethynylphenyl)pyrrolidine enhances its solubility and stability, making it more suitable for pharmaceutical applications. This improved solubility is particularly important for drug formulations, as it allows for better absorption and bioavailability following administration.

One of the most compelling aspects of 2-(4-ethynylphenyl)pyrrolidine hydrochloride is its potential as a pharmacological tool. Research has suggested that this compound may exhibit activity in several therapeutic areas, including central nervous system (CNS) disorders, cardiovascular diseases, and cancer. The phenyl ring and ethynyl substituent are known to modulate interactions with specific targets, such as G-protein coupled receptors (GPCRs) and ion channels. For instance, studies have indicated that structurally related compounds can influence neurotransmitter release and receptor signaling, which are key mechanisms in the treatment of neurological conditions.

The biological activity of 2-(4-ethynylphenyl)pyrrolidine hydrochloride has been explored through both in vitro and in vivo studies. Preliminary findings suggest that it may possess agonistic or antagonistic properties at certain receptors, depending on the substitution pattern and overall molecular configuration. These activities are often investigated in the context of developing novel therapeutics for conditions like depression, anxiety, and pain management. Additionally, the compound’s ability to cross the blood-brain barrier has been a focus of research, as this property is crucial for CNS drug development.

Advances in synthetic chemistry have enabled the efficient preparation of 2-(4-ethynylphenyl)pyrrolidine hydrochloride, making it more accessible for research purposes. Modern techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in constructing the complex framework of this molecule. These methods allow for precise control over regioselectivity and stereoselectivity, ensuring that researchers can produce enantiomerically pure compounds when necessary.

The pharmacokinetic profile of 2-(4-ethynylphenyl)pyrrolidine hydrochloride is another area of interest. Understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) is essential for optimizing its therapeutic potential. Initial pharmacokinetic studies have provided insights into its metabolic pathways and excretion rates, which can inform dosing strategies and predict potential side effects. These studies often involve mass spectrometry and other analytical techniques to monitor drug metabolism in vivo.

In conclusion, 2-(4-ethynylphenyl)pyrrolidine hydrochloride (CAS No. 2377033-22-0) represents a promising candidate for further pharmaceutical development. Its unique structural features and demonstrated biological activities make it a valuable compound for exploring new treatments across multiple therapeutic domains. As research continues to uncover its potential benefits, 2-(4-ethynylphenyl)pyrrolidine hydrochloride may play a significant role in shaping future medical interventions.

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